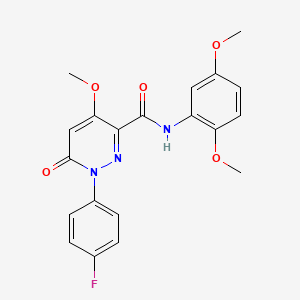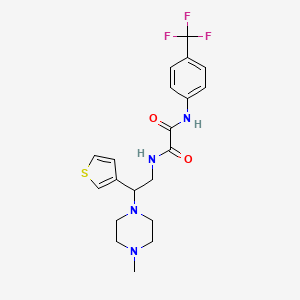
4-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical compound that has gained significant attention in scientific research. It is a triazole derivative that has been synthesized using different methods. The compound has shown potential in various research applications, including drug discovery and development, and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis and structural characterization of triazole derivatives are critical areas of research. For example, Ahmed et al. (2016) presented the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles via a one-pot strategy, emphasizing the importance of molecular structure analysis through X-ray diffraction and spectroscopic methods. This study highlights the role of triazole derivatives in understanding molecular interactions and stability through density functional theory (DFT) calculations and brine shrimp cytotoxicity assays (Ahmed et al., 2016).
Antimicrobial Activities
Triazole derivatives also show promise in antimicrobial applications. Bektaş et al. (2007) synthesized novel triazole derivatives and evaluated their antimicrobial activities, demonstrating the potential of these compounds in combating microbial infections (Bektaş et al., 2007).
Antioxidant Properties
The antioxidant activities of triazole derivatives were investigated by Yüksek et al. (2015), who synthesized new compounds and assessed their in vitro antioxidant capabilities. The study compared the antioxidant activities of these compounds against standard antioxidants, providing insights into their potential as antioxidant agents (Yüksek et al., 2015).
Crystal Structure and Supramolecular Interactions
Research on the crystal structure and supramolecular interactions of triazole derivatives offers insights into the molecular architecture and interaction patterns. Xu et al. (2006) synthesized a triazole compound and analyzed its crystal structure, revealing the importance of hydrogen bonding and C–H⋯π interactions in stabilizing the crystal structure (Xu et al., 2006).
Novel Heterocyclic Systems
Exploration of novel heterocyclic systems based on triazole compounds is a key area of research. Holzer et al. (2003) reported the synthesis of spiro-fused azirino-pyrazolones, a new heterocyclic system, showcasing the versatility of triazole compounds in developing novel molecular structures (Holzer et al., 2003).
Propriétés
IUPAC Name |
4-methyl-3-(oxolan-2-yl)-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-10-6(8-9-7(10)11)5-3-2-4-12-5/h5H,2-4H2,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCHCNBNNNZKKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


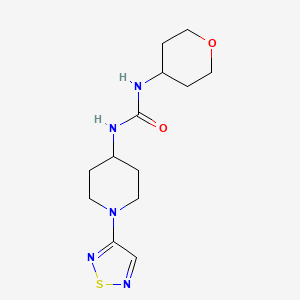
![4-(4-propoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2673686.png)

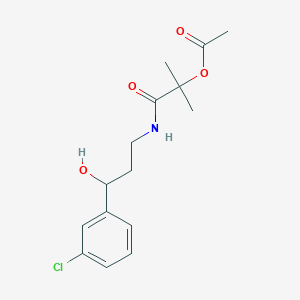
![(5S,9R)-tert-butyl 7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B2673689.png)
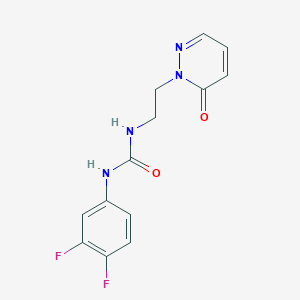

![4-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2673696.png)
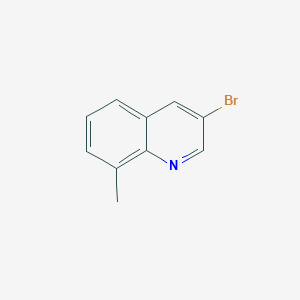

![N-(3-chloro-4-methylphenyl)-2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetamide](/img/structure/B2673703.png)
